(1S)-1-(4-tert-butylphenyl)ethan-1-ol
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Overview
Description
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound is part of the class of secondary alcohols and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include borane complexes and chiral catalysts.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (4-tert-butylphenyl)acetone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (4-tert-butylphenyl)acetone.
Reduction: (4-tert-butylphenyl)ethane.
Substitution: (1S)-1-(4-tert-butylphenyl)ethyl chloride or bromide.
Scientific Research Applications
(1S)-1-(4-tert-butylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-tert-butylphenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
- (1S)-1-(4-ethylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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